N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
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Description
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C21H22ClN3O3S2 and its molecular weight is 464. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Development
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a part of studies focused on synthesizing new compounds with potential therapeutic applications. For instance, research on the synthesis of sulfonamide derivatives has shown promising results in creating compounds with anticonvulsant, antimicrobial, and anticancer activities (Aziz‐ur‐Rehman et al., 2017; P. Ravichandiran et al., 2019). These studies leverage the unique chemical structure of benzothiazole sulfonamides to target various biological pathways, indicating the compound's versatility in drug design.
Antimicrobial and Anticancer Properties
Research has demonstrated the potential of benzothiazole sulfonamide derivatives in exhibiting antimicrobial and anticancer properties. For example, derivatives have shown significant activity against various cancer cell lines, suggesting their role as apoptosis inducers and in cell cycle arrest (F. Corbo et al., 2016). Similarly, studies on novel sulfonamides have highlighted their antimicrobial efficacy against a range of pathogens, underscoring the therapeutic potential of these compounds in treating infections (M. Krátký et al., 2012).
Pharmacological Screening and Evaluation
The compound and its derivatives have been subject to pharmacological screening to evaluate their therapeutic potential. This includes studies on their anticonvulsant (S. Khokra et al., 2019) and analgesic activities, providing insights into their mechanisms of action and potential clinical applications. These evaluations are crucial for advancing drug discovery and understanding the compound's interaction with biological targets.
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-14-10-12-25(13-11-14)30(27,28)16-8-6-15(7-9-16)20(26)23-21-24(2)19-17(22)4-3-5-18(19)29-21/h3-9,14H,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWJGMMWYZWGGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC=C4Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.